molecular formula C9H19ClN2O3 B2780270 Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride CAS No. 2344685-48-7

Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride

Cat. No. B2780270
CAS RN: 2344685-48-7
M. Wt: 238.71
InChI Key: GROKKPJCVQKFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride” is represented by the molecular formula C9H19ClN2O3. The average mass of the molecule is 238.71 Da.


Physical And Chemical Properties Analysis

“Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride” is a solid substance . Its molecular weight is 238.71. The InChI code for the compound is 1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4;/h7,10H,5-6H2,1-4H3;1H .

Scientific Research Applications

Synthetic Chemistry and Drug Development
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride is a compound of interest in the field of synthetic organic chemistry due to its utility as a building block in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides demonstrates the versatility of related tert-butyl compounds in synthesizing phenanthridine derivatives, which are valuable in medicinal chemistry and drug development (Xiaomei Feng et al., 2014). Similarly, tert-butyl phenylazocarboxylates have been explored for nucleophilic substitutions and radical reactions, showcasing their potential in creating azocarboxamides and facilitating aromatic ring modifications through radical reactions (Hannelore Jasch et al., 2012).

Pharmacological Applications
The compound's derivatives have been employed as precursors in the study of new classes of foldamers, indicating their role in the development of novel pharmacological agents. For example, a study highlighted the use of a tert-butyl carbazate derivative as a precursor for examining a new class of foldamer based on aza/α-dipeptide oligomerization, suggesting applications in designing peptide-based therapeutics (Cécile Abbas et al., 2009).

Catalysis and Material Science
In material science and catalysis, tert-butyl compounds have been utilized to develop novel methodologies for synthesizing complex molecules. The acid-catalyzed rearrangement of specific acetals to synthesize protected amines demonstrates the compound's utility in creating intermediates for further chemical transformations (C. Nativi et al., 1989). Moreover, ring-closing iodoamination techniques involving tert-butyl derivatives have facilitated the synthesis of alkaloid structures, highlighting their importance in synthesizing bioactive molecules (E. Brock et al., 2012).

Safety and Hazards

The safety information for “Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4;/h7,10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROKKPJCVQKFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride

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